molecular formula C20H15N3O4S B5965526 3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one

3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one

Cat. No.: B5965526
M. Wt: 393.4 g/mol
InChI Key: BQVFYZWGZFNSDT-UFFVCSGVSA-N
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Description

3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one is a complex organic compound that features a unique combination of chromenone, thiazole, and hydrazone moieties. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one typically involves multi-step reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole derivative. This intermediate is then reacted with 6-methoxy-2H-chromen-2-one under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 3-[2-[(2E)-2-[(2-hydroxyphenyl)methylene]hydrazino]thiazol-4-yl]-6-methoxy-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Chromenone Derivatives: Coumarins and flavonoids, which include chromenone structures, are known for their antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

3-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-14-6-7-18-13(8-14)9-15(19(25)27-18)16-11-28-20(22-16)23-21-10-12-4-2-3-5-17(12)24/h2-11,24H,1H3,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVFYZWGZFNSDT-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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